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Compound of Interest

Compound Name: Intetrix

Cat. No.: B1195027

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the formulation of Intetrix capsules, an
antiprotozoal agent, and outline key experimental protocols for its quality control. This
document is intended to serve as a comprehensive resource for professionals in drug
development and research.

Formulation of Intetrix Capsules

Intetrix is a hard gelatin capsule containing a combination of active pharmaceutical ingredients
(APIs) effective against intestinal amoebiasis.[1][2] The formulation is designed for oral
administration and localized action within the gastrointestinal tract.[2]

Active Pharmaceutical Ingredients (APIs)

The therapeutic effect of Intetrix is derived from a synergistic combination of three
hydroxyquinoline derivatives:

« Tiliquinol: An antiprotozoal agent.
 Tiliquinol Laurylsulphate: A salt of tiliquinol.

 Tilbroquinol: Another antiprotozoal agent.[1][2]
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A summary of the quantitative composition and key physicochemical properties of the APIs is
presented in Table 1.

Table 1: Active Pharmaceutical Ingredients (APIS) in Intetrix Capsules

- Tiliquinol ) ]
Parameter Tiliquinol Tilbroquinol
Laurylsulphate

Dosage per Capsule 50 mg[1][3][4] 50 mg[1][3][4] 200 mg[1][3][4]
_ o 5-methylquinolin-8-ol 7-bromo-5-
Chemical Name 5-methylquinolin-8-ol o
dodecyl sulfate methylquinolin-8-ol
Molecular Formula C10H9NOJ[5] C22H35NOsS][6] C10HsBrNOJ[7]
Molecular Weight 159.18 g/mol [5] 425.58 g/mol [6] 238.08 g/mol [7]
Melting Point Not specified Not specified 160 °C[8]

Soluble in DMSOI9]

Solubility Not specified Not specified (10]

Excipients

The excipients in Intetrix capsules are crucial for the stability, manufacturability, and
performance of the final dosage form. They are categorized into capsule fill excipients and
capsule shell components.

Table 2: Excipients in Intetrix Capsules
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Component Excipient Function Key Properties

Provides bulk, aids in
) Monohydrated ] ] ]
Capsule Fill Filler/Diluent[1][3] uniform content, good
Lactose o
compressibility.[11]

Facilitates capsule
Disintegrant, Binder[1]  breakdown and drug
Corn Starch o
[3] release, aids in

powder cohesion.[12]

High bloom strength

(200-250 g) and
Capsule Shell Gelatin Shell-forming agent controlled viscosity

are critical for hard

capsules.[13]

Provides a white,

Titanium Dioxide Opacifier, Colorant[1] opague appearance

(E171) [3] and protects contents
from light.

Azorubine (E122) Colorant[1][3] Imparts a red color.

Indigotine (E132) Colorant[1][3] Imparts a blue color.

Manufacturing and Quality Control Workflow

The manufacturing of Intetrix capsules involves a series of controlled steps, from the
preparation of the gelatin solution for the capsule shell to the final packaging of the filled
capsules. Rigorous in-process and final product quality control tests are performed to ensure
the safety, efficacy, and quality of the product.
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Figure 1: Manufacturing and Quality Control Workflow for Intetrix Capsules.
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Experimental Protocols for Quality Control

The following are detailed protocols for key quality control tests for hard gelatin capsules,
adapted for the analysis of Intetrix.

Disintegration Test

Objective: To determine if the capsules disintegrate within a prescribed time when placed in a
liquid medium.

Apparatus: USP Disintegration Apparatus.

Procedure:

The disintegration medium is typically purified water maintained at 37 + 2°C.[14]

One capsule is placed in each of the six tubes of the basket-rack assembly.[15]

The apparatus is operated, immersing the basket in the medium at a constant frequency of
29-32 cycles per minute.[16]

The capsules are observed throughout the test.

Acceptance Criteria: The capsules pass the test if all of them have disintegrated within 30
minutes.[17] Complete disintegration is defined as the state in which any residue of the unit,
except for fragments of the insoluble capsule shell, is a soft mass with no palpably firm core.
[14] If one or two capsules fail to disintegrate, the test is repeated on 12 additional capsules.
Not less than 16 of the total 18 capsules tested must disintegrate completely.[14]
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Figure 2: Disintegration Test Workflow.
Dissolution Test

Objective: To measure the rate and extent of drug release from the capsule.

Apparatus: USP Apparatus 1 (Basket) or Apparatus 2 (Paddle). For capsules that may float,
Apparatus 1 is often preferred, or sinkers may be used with Apparatus 2.[18][19]

Procedure:

e The dissolution medium is selected based on the solubility of the APIs. Given the poor
solubility of hydroxyquinoline derivatives, a medium containing a surfactant may be
necessary to achieve sink conditions.[20][21] A common starting point is 900 mL of 0.1 N HCI
or a buffered solution at a physiologically relevant pH, maintained at 37 + 0.5°C.[18]

o The apparatus is assembled and the medium is allowed to equilibrate to the set temperature.
e One capsule is placed in each vessel.

e The apparatus is operated at a specified rotation speed (e.g., 100 rpm for Apparatus 1 or 50-
75 rpm for Apparatus 2).[22]

o At predetermined time points, an aliquot of the dissolution medium is withdrawn from each
vessel.

e The concentration of the dissolved APIs in each sample is determined using a validated
analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid
Chromatography (HPLC).

o Acceptance Criteria: The percentage of the labeled amount of drug dissolved at each time
point must meet the specifications outlined in the product monograph.
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Figure 3: Dissolution Test Protocol.
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Content Uniformity

Objective: To ensure that every capsule contains the intended amount of drug substance with

little variation among capsules within a batch.

Procedure:

A random sample of 10 capsules is taken from the batch.

The content of each capsule is individually assayed for the active ingredients using a
validated analytical method (e.g., HPLC).

The acceptance value (AV) is calculated based on the individual contents and the label
claim.

Acceptance Criteria: The requirements for dosage uniformity are met if the acceptance value
of the first 10 dosage units is less than or equal to L1 (typically 15.0). If the AV is greater than
L1, the next 20 units are tested and the AV is recalculated for the 30 units. The requirements
are met if the final AV is less than or equal to L1 and no individual content is outside of a
wider range defined by L2 (typically 25.0).[23]

Weight Variation

Objective: To ensure consistency in the weight of the capsule contents.

Procedure:

20 intact capsules are individually weighed.
The contents of each capsule are removed.
The empty shells are individually weighed.

The net weight of the contents of each capsule is calculated by subtracting the weight of the
shell from the gross weight.

The average net weight is determined.
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o Acceptance Criteria: The batch passes the test if not more than two of the individual net
weights deviate from the average net weight by more than the percentage specified in the
pharmacopeia (typically £10% for capsules), and no capsule deviates by more than twice
that percentage.[23]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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